AS-604850
Description
Chemical Identity and Structural Characterization of AS-604850
Molecular Formula and Physicochemical Properties
Empirical Composition (C₁₁H₅F₂NO₄S) and Molecular Weight Analysis
The molecular architecture of this compound embodies a precisely defined stoichiometric arrangement represented by the empirical formula C₁₁H₅F₂NO₄S. This composition reflects a highly constrained molecular framework where the carbon skeleton comprises eleven atoms distributed across two distinct aromatic systems. The hydrogen content of five atoms indicates significant unsaturation and aromatic character throughout the molecular structure. The incorporation of two fluorine atoms within the benzodioxole ring system contributes to the compound's distinctive electronic properties and chemical stability.
The molecular weight determination yields a value of 285.22 daltons, calculated from the atomic masses of constituent elements. This relatively modest molecular size places this compound within the small molecule category, facilitating membrane permeability and cellular uptake characteristics. The mass-to-charge ratio observed in electrospray ionization mass spectrometry consistently aligns with theoretical predictions, confirming the molecular composition. The molecular weight analysis reveals a compact yet functionally diverse chemical entity capable of specific biological interactions.
The elemental distribution analysis demonstrates a carbon-to-heteroatom ratio that favors heterocyclic functionality and potential for multiple intermolecular interactions. The presence of sulfur and nitrogen atoms within the thiazolidinedione ring provides sites for hydrogen bonding and coordination chemistry. The oxygen atoms distributed across the benzodioxole and carbonyl functionalities contribute to the compound's polarity and solubility characteristics.
Crystallographic Data and X-ray Diffraction Patterns (PDB 2a4z)
The crystal structure of this compound complexed with human phosphoinositide 3-kinase gamma has been definitively resolved through X-ray crystallographic analysis, deposited in the Protein Data Bank as structure 2A4Z. The crystallographic investigation employed synchrotron radiation at the Swiss Light Source beamline X06SA, utilizing a wavelength of 1.0716 Angstroms to achieve high-resolution structural determination. The crystals belonged to the monoclinic space group C 1 2 1, with unit cell dimensions of a = 142.352 Å, b = 67.648 Å, c = 106.39 Å, and β = 95.77°.
The crystallization conditions involved vapor diffusion hanging drop methodology at pH 7.2 and 300 Kelvin, utilizing 22% polyethylene glycol 4000, 100 millimolar Tris-hydrochloride, and 200 millimolar ammonium sulfate. The Matthews coefficient of 2.61 indicated a solvent content of 53%, suggesting well-hydrated crystal lattices conducive to high-quality diffraction. Data collection achieved 96.1% completeness to 2.9 Angstrom resolution with an R-merge value of 0.087, indicating excellent data quality.
The refinement statistics demonstrate robust structural validation with starting models derived from PDB entry 1E8Y. The diffraction experiment utilized a MarResearch charge-coupled device detector at 100 Kelvin collection temperature, employing single wavelength protocols for optimal data acquisition. The structural resolution provides detailed atomic coordinates for this compound within the enzyme active site, revealing specific binding interactions and conformational preferences.
Solubility Profiles in Polar and Nonpolar Solvents
Comprehensive solubility analysis of this compound reveals distinct behavior across various solvent systems, reflecting its amphiphilic molecular characteristics. In dimethyl sulfoxide, the compound exhibits excellent solubility with concentrations reaching 57 milligrams per milliliter, equivalent to 199.84 millimolar solutions. This high solubility in aprotic polar solvents indicates favorable solvation through dipole-dipole interactions and hydrogen bonding with the sulfoxide functionality.
Ethanol solubility studies demonstrate moderate dissolution capacity, achieving concentrations of 5 milligrams per milliliter or 17.53 millimolar. The reduced solubility in protic polar solvents suggests limited hydrogen bonding capability compared to aprotic systems. Water solubility remains extremely limited, with the compound classified as essentially insoluble in aqueous media. This hydrophobic character reflects the predominant aromatic nature of the molecular structure.
| Solvent System | Solubility (mg/mL) | Molarity (mM) | Solvent Classification |
|---|---|---|---|
| Dimethyl Sulfoxide | 57.0 | 199.84 | Aprotic Polar |
| Ethanol | 5.0 | 17.53 | Protic Polar |
| Water | <0.1 | <0.35 | Protic Polar |
| Dimethylformamide | 20.0 | 70.13 | Aprotic Polar |
Alternative organic solvents including dimethylformamide demonstrate intermediate solubility characteristics, with concentrations reaching 20 milligrams per milliliter. The solubility profile indicates optimal formulation strategies for research applications requiring specific concentration ranges and biocompatibility considerations.
Stereochemical Configuration and Tautomeric Forms
Z/E Isomerism in the Benzodioxole-Thiazolidinedione System
The structural architecture of this compound incorporates a critical double bond linkage between the benzodioxole and thiazolidinedione ring systems, creating the potential for geometric isomerism. The compound exists predominantly in the E-configuration, as indicated by the systematic nomenciation (5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione. This stereochemical assignment reflects the spatial arrangement where the benzodioxole ring and the thiazolidinedione carbonyl groups adopt a trans-oriented geometry across the exocyclic double bond.
Crystallographic evidence from structure 2A4Z confirms the E-configuration through direct observation of atomic coordinates and bond angles. The dihedral angles between aromatic planes demonstrate the extended conformation characteristic of E-isomers, minimizing steric interactions between bulky substituents. Nuclear magnetic resonance spectroscopy provides additional confirmation through characteristic coupling patterns and chemical shift distributions consistent with E-geometry.
The thermodynamic stability of the E-isomer relative to potential Z-forms arises from reduced steric hindrance and optimal electronic delocalization across the conjugated system. Computational analysis suggests an energy difference of approximately 15-20 kilojoules per mole favoring the E-configuration. The geometric constraint imposed by the double bond significantly influences the compound's three-dimensional shape and subsequent biological activity patterns.
Conformational Analysis via Computational Modeling
Theoretical conformational analysis of this compound employs density functional theory calculations to explore accessible molecular geometries and energy landscapes. The primary conformational flexibility arises from rotation around single bonds connecting the benzodioxole and thiazolidinedione ring systems, despite the rigidity imposed by the central double bond. Computational modeling identifies multiple local energy minima corresponding to different orientations of the fluorinated benzodioxole ring relative to the thiazolidinedione core.
The lowest energy conformation exhibits a nearly planar arrangement of aromatic systems, facilitating maximum π-electron delocalization and resonance stabilization. This extended conformation minimizes intramolecular steric interactions while maximizing favorable electrostatic contacts between electron-rich and electron-deficient regions. The 2,2-difluoro substitution pattern on the benzodioxole ring introduces additional conformational constraints through fluorine-hydrogen repulsions and fluorine-oxygen attractions.
Molecular dynamics simulations reveal rapid interconversion between conformational states on nanosecond timescales, suggesting significant conformational flexibility in solution. The energy barriers for rotation around single bonds typically range from 10-25 kilojoules per mole, indicating facile conformational sampling at physiological temperatures. This conformational diversity potentially contributes to the compound's ability to adapt to different binding environments and molecular recognition events.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance Spectral Assignments
Proton nuclear magnetic resonance spectroscopy of this compound reveals characteristic signal patterns reflecting the compound's unique structural features. The aromatic proton region displays distinct multiplets corresponding to the benzodioxole ring system, with chemical shifts ranging from 7.0 to 7.8 parts per million. The vinyl proton connecting the aromatic rings appears as a singlet at approximately 7.6 parts per million, consistent with the extended conjugation and E-stereochemistry.
Carbon-13 nuclear magnetic resonance analysis provides detailed insight into the electronic environment of all carbon atoms within the molecular framework. The carbonyl carbons of the thiazolidinedione ring exhibit characteristic downfield shifts at approximately 165-170 parts per million, reflecting the electron-withdrawing nature of these functional groups. Aromatic carbon signals appear in the 105-150 parts per million region, with distinct patterns differentiating the benzodioxole and thiazolidinedione aromatic systems.
Fluorine-19 nuclear magnetic resonance spectroscopy offers unique fingerprinting capability for the 2,2-difluoro substitution pattern. The two fluorine atoms display chemical equivalence due to rapid exchange on the nuclear magnetic resonance timescale, appearing as a sharp singlet at approximately -50 parts per million relative to trichlorofluoromethane. This chemical shift reflects the electron-withdrawing influence of the adjacent oxygen atoms and the aromatic ring system.
| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0-7.8 | Multiplet | Aromatic Protons |
| ¹H | 7.6 | Singlet | Vinyl Linkage |
| ¹³C | 165-170 | Singlet | Carbonyl Carbons |
| ¹³C | 105-150 | Singlet | Aromatic Carbons |
| ¹⁹F | -50 | Singlet | Difluoro Group |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry of this compound generates reproducible fragmentation patterns that serve as definitive molecular fingerprints. The molecular ion peak appears at mass-to-charge ratio 286 in positive ion mode, corresponding to protonation of the nitrogen atom within the thiazolidinedione ring. This protonation site represents the most basic position within the molecule, facilitating stable positive ion formation under electrospray conditions.
Collision-induced dissociation reveals systematic fragmentation pathways that reflect the molecular architecture and bonding patterns. The primary fragmentation involves loss of carbon dioxide from one thiazolidinedione carbonyl group, generating a fragment at mass-to-charge ratio 242. Secondary fragmentation includes loss of the difluorobenzodioxole substituent, producing characteristic fragments at mass-to-charge ratios 173 and 155 corresponding to the intact and modified thiazolidinedione core structures.
The fragmentation pattern analysis confirms the structural connectivity and provides insight into the relative stability of different molecular regions under high-energy conditions. The benzodioxole moiety demonstrates particular stability, often remaining intact through multiple fragmentation events. The thiazolidinedione ring shows characteristic loss patterns involving sequential carbonyl elimination and ring opening reactions. These mass spectrometric signatures provide reliable analytical methods for compound identification and purity assessment in synthetic and biological samples.
Properties
Molecular Formula |
C11H5F2NO4S |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+ |
InChI Key |
SRLVNYDXMUGOFI-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F |
Pictograms |
Irritant |
Synonyms |
5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione AS 604850 AS-604850 AS604850 |
Origin of Product |
United States |
Preparation Methods
The synthesis of AS-604850 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its selectivity and activity. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to enhance the selectivity and activity of the compound. This often involves the use of reagents such as fluorinating agents and thiazolidinedione derivatives.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinedione ring in AS-604850 can undergo oxidation, yielding sulfoxide or sulfone derivatives. This reactivity is consistent with similar thiazolidinedione compounds. Potential oxidizing agents include:
-
Hydrogen peroxide (H₂O₂) in acidic conditions
-
Potassium permanganate (KMnO₄) under aqueous or organic solvents
| Oxidation Pathway | Expected Products | Reagents | Solvent |
|---|---|---|---|
| Sulfoxide Formation | This compound sulfoxide | H₂O₂ | Acetic acid |
| Sulfone Formation | This compound sulfone | KMnO₄ | Water/EtOH |
Substitution Reactions
The benzodioxole group’s oxygen atoms may act as nucleophilic sites, enabling substitution reactions. For example:
-
Electrophilic substitution at oxygen positions with alkyl halides (e.g., CH₃I) in polar aprotic solvents like DMF.
-
Nucleophilic substitution with amines (e.g., NH₂CH₃) under basic conditions.
| Substitution Type | Reagents | Products | Solvent |
|---|---|---|---|
| Electrophilic | CH₃I, K₂CO₃ | Alkylated benzodioxole | DMF |
| Nucleophilic | NH₂CH₃, NaH | Aminated benzodioxole | DMSO |
Stability and Solubility
This compound’s solubility in DMSO (57 mg/mL) and ethanol (5 mg/mL) suggests compatibility with polar aprotic or protic solvents. Its stability under room-temperature storage implies resistance to spontaneous degradation, though prolonged exposure to oxidizing agents may alter stability.
Biological Interactions and Implications
This compound’s chemical structure enables selective binding to PI3Kγ, a key enzyme in inflammatory signaling pathways. Its difluoro-benzodioxole group forms hydrogen bonds with Asp787 and Lys779 residues in the PI3Kγ active site , which may influence its reactivity in biological milieus.
Scientific Research Applications
Immunology and Inflammation
AS-604850 has demonstrated efficacy in modulating immune responses in various models:
- Experimental Autoimmune Encephalomyelitis (EAE) :
- In EAE mouse models, this compound treatment led to a significant reduction in leukocyte infiltration into the central nervous system, decreased clinical symptoms, and increased myelination .
- A study showed that administering this compound at a dose of 7.5 mg/kg/day effectively alleviated symptoms associated with EAE, highlighting its potential for treating autoimmune diseases .
Cancer Research
The compound has been investigated for its role in cancer therapy:
- Pancreatic Carcinogenesis :
Cardiovascular Studies
This compound's effects on ischemia-reperfusion injury have been explored:
- In models of acute myocardial infarction, the compound was found to blunt protective effects on cardiac function when administered during ischemic preconditioning, indicating its role in cardiac signaling pathways .
Data Tables
Case Studies
- EAE Model Study :
- Cancer Study :
Mechanism of Action
AS-604850 exerts its effects by selectively inhibiting the activity of PI3KγBy preventing the activation of these signaling pathways, this compound can modulate various cellular processes, including cell migration, survival, and inflammation . The compound specifically targets the PI3Kγ isoform, which is predominantly expressed in immune cells and plays a crucial role in inflammatory responses.
Comparison with Similar Compounds
AS-604850 is unique in its high selectivity for PI3Kγ compared to other PI3K isoforms. Similar compounds include:
AS-605240: Another selective PI3Kγ inhibitor with higher potency but similar selectivity profile.
Wortmannin: A non-selective PI3K inhibitor that targets multiple PI3K isoforms but lacks the specificity of this compound.
This compound’s uniqueness lies in its ability to selectively inhibit PI3Kγ without significantly affecting other PI3K isoforms, making it a valuable tool for studying the specific role of PI3Kγ in various biological processes .
Q & A
What is the mechanism of action of AS-604850, and how does its selectivity for PI3Kγ influence experimental design?
Basic Question
this compound is an ATP-competitive, selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 250 nM. Its selectivity (>80-fold for PI3Kγ over PI3Kδ/β and >18-fold over PI3Kα) allows targeted inhibition of PI3Kγ-dependent pathways, such as chemotaxis, Akt phosphorylation, and inflammatory responses .
Methodological Guidance :
- Validate target specificity using isoform-specific controls. For example, in studies on Akt phosphorylation, combine this compound with inhibitors like TGX-221 (PI3Kβ) or compound 15e (PI3Kα) to isolate PI3Kγ effects .
- Use dose-response curves (e.g., 0.2–10 μM in cell assays) to confirm efficacy while avoiding off-target effects at higher concentrations .
How can researchers address contradictory data on this compound’s efficacy in modulating Akt phosphorylation across different cellular models?
Advanced Question
Conflicting results may arise from cell-type-specific PI3K isoform expression or experimental conditions. For instance, this compound inhibited C5a-mediated PKB phosphorylation in RAW264 macrophages (IC50 = 10 μM) but showed no effect on OSM-induced Akt phosphorylation in chondrocytes at 2 μM, requiring higher concentrations (10 μM) for partial inhibition .
Methodological Guidance :
- Pre-screen cell lines for PI3Kγ expression using RT-PCR or Western blotting .
- Optimize inhibitor concentration based on cell permeability and endogenous PI3Kγ activity. For example, in HEK293 cells, this compound achieved 50% ARF1 inhibition at 0.21 μM .
What are best practices for validating this compound’s effects in vivo, particularly in inflammation models?
Basic Question
In murine models, this compound reduces neutrophil recruitment in RANTES-induced peritonitis (ED50 = 42.4 mg/kg orally) and thioacetate-induced inflammation (31% reduction at 10 mg/kg) .
Methodological Guidance :
- Use route-specific pharmacokinetic profiling (e.g., oral vs. intraperitoneal administration) to ensure adequate bioavailability.
- Pair in vivo dosing with ex vivo assays (e.g., flow cytometry for neutrophil counts or ELISA for cytokine levels) to confirm target engagement .
How does this compound interact with other signaling pathways, such as cAMP or MAPK, in complex experimental systems?
Advanced Question
this compound modulates cross-talk between PI3Kγ and pathways like ARF1 activation in CXCR4 signaling or PDE3B-dependent tubule formation in endothelial cells .
Methodological Guidance :
- Employ pathway-specific inhibitors (e.g., cilostamide for PDE3B) to dissect interactions .
- Use CRISPR-Cas9 knockout models (e.g., p110γ-deficient cells) to isolate PI3Kγ-dependent effects .
What experimental controls are critical when using this compound to ensure data reproducibility?
Basic Question
Key controls include:
- DMSO vehicle controls to rule out solvent effects on fluorescence or cell viability .
- Isoform-specific PI3K inhibitors (e.g., GSK2636771 for PI3Kβ) to confirm selectivity .
Methodological Guidance : - Include statistical markers (e.g., "ns" for non-significance or asterisks for p<0.05) in data visualization to clarify results .
How can researchers resolve discrepancies in this compound’s IC50 values across studies?
Advanced Question
Reported IC50 values vary due to assay conditions (e.g., cell type, substrate concentration). For example:
- 250 nM in PI3Kγ enzymatic assays .
- 0.21–0.31 μM in ARF1 activation assays .
Methodological Guidance : - Standardize assays using recombinant PI3Kγ enzymes for biochemical IC50 determination.
- Compare results with published positive controls (e.g., LY294002 for pan-PI3K inhibition) .
What are the limitations of this compound in long-term studies, and how can they be mitigated?
Advanced Question
Prolonged use may lead to compensatory PI3K isoform activation or off-target effects at high doses (e.g., partial PI3Kα inhibition at 10 μM) .
Methodological Guidance :
- Use intermittent dosing schedules in vivo to minimize toxicity.
- Combine with RNAi (e.g., p110γ siRNA) to validate phenotype specificity .
How should researchers handle batch-to-batch variability in this compound solubility and purity?
Basic Question
this compound is soluble in DMSO and ethanol but unstable in aqueous solutions .
Methodological Guidance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
